molecular formula C17H22N4O3S2 B12163588 6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B12163588
M. Wt: 394.5 g/mol
InChI Key: OFZAXBSWNYMGIP-UHFFFAOYSA-N
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Description

6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyridazinone core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the methylsulfanyl group: This step often involves nucleophilic substitution reactions where a methylsulfanyl group is introduced to the phenyl ring.

    Attachment of the piperazine moiety: This can be done through alkylation reactions where the piperazine ring is attached to the pyridazinone core via a suitable linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.

    Pharmaceutical Research: It may serve as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

Uniqueness

6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is unique due to its combination of functional groups and the presence of both a pyridazinone core and a piperazine moiety. This combination provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

6-(4-methylsulfanylphenyl)-2-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C17H22N4O3S2/c1-25-15-5-3-14(4-6-15)16-7-8-17(22)21(18-16)13-19-9-11-20(12-10-19)26(2,23)24/h3-8H,9-13H2,1-2H3

InChI Key

OFZAXBSWNYMGIP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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